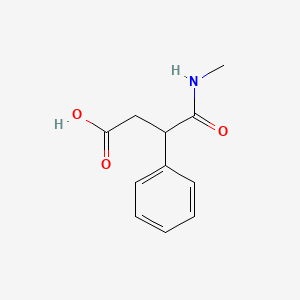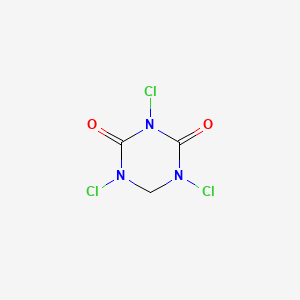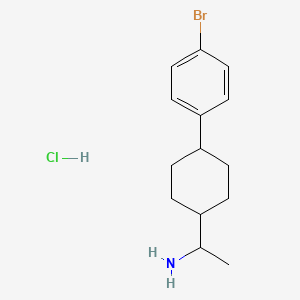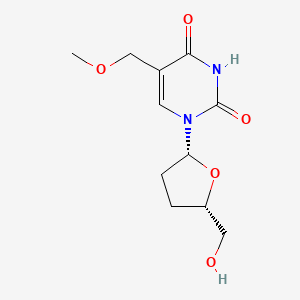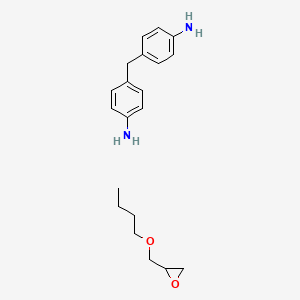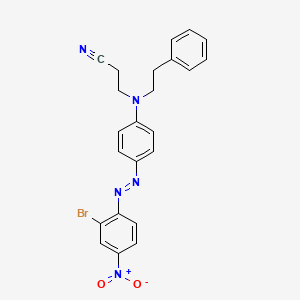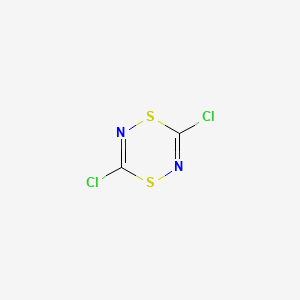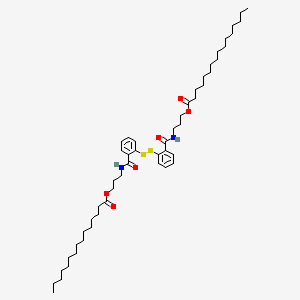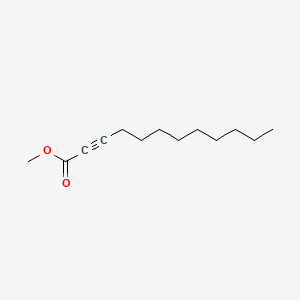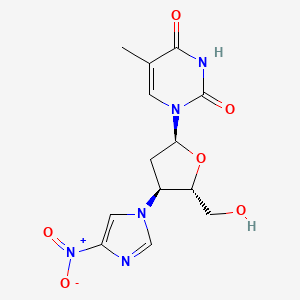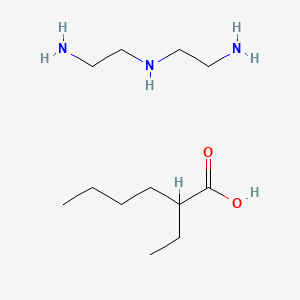
Einecs 264-139-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 264-139-0, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely used in various applications. It is a yellow, odorless, crystalline solid that is primarily known for its use as an explosive material. The compound is highly stable and can be safely handled under normal conditions, but it becomes highly reactive when subjected to heat or shock.
準備方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions for each step involve maintaining specific temperatures and using concentrated acids to ensure complete nitration.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed into the system. The reaction mixture is carefully controlled to maintain the desired temperature and acidity levels. The final product is then purified through crystallization and washing to remove any impurities.
化学反応の分析
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro derivatives.
Reduction: It can be reduced to form aminotoluene derivatives.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include hydrogen gas and iron filings in the presence of hydrochloric acid.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aminotoluene derivatives.
Substitution: Formation of substituted toluene derivatives.
科学的研究の応用
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive material for studying explosive reactions and kinetics.
Biology: Studied for its toxicological effects on living organisms.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Used in the manufacturing of explosives for mining, construction, and military applications.
作用機序
The mechanism of action of 2,4,6-trinitrotoluene involves its ability to undergo rapid decomposition when subjected to heat or shock. This decomposition releases a large amount of energy in the form of an explosion. The molecular targets and pathways involved include the breaking of chemical bonds within the molecule, leading to the formation of gaseous products and heat.
類似化合物との比較
2,4,6-trinitrotoluene can be compared with other similar compounds such as:
- 2,4-dinitrotoluene
特性
CAS番号 |
63428-89-7 |
|---|---|
分子式 |
C12H29N3O2 |
分子量 |
247.38 g/mol |
IUPAC名 |
N'-(2-aminoethyl)ethane-1,2-diamine;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C4H13N3/c1-3-5-6-7(4-2)8(9)10;5-1-3-7-4-2-6/h7H,3-6H2,1-2H3,(H,9,10);7H,1-6H2 |
InChIキー |
URCVXXHEMYPEDC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)O.C(CNCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


